N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide
Description
N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked to a phenyl group substituted with a 2-nitrobenzenesulfonamide moiety.
Properties
IUPAC Name |
N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O4S/c1-12-19-20-18-10-9-15(21-23(12)18)13-5-4-6-14(11-13)22-29(27,28)17-8-3-2-7-16(17)24(25)26/h2-11,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLQRNDCXBLOHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the cell division protein ZipA . This protein plays a crucial role in bacterial cell division. It stabilizes the FtsZ protofilaments by cross-linking them and serves as a cytoplasmic membrane anchor for the Z ring.
Mode of Action
The compound interacts with its target, the cell division protein ZipA, by stabilizing the FtsZ protofilaments. This interaction results in the cross-linking of the protofilaments and anchors the Z ring to the cytoplasmic membrane.
Biochemical Pathways
It is known that the compound’s interaction with the cell division protein zipa affects the process of bacterial cell division. The stabilization of the FtsZ protofilaments and the anchoring of the Z ring to the cytoplasmic membrane are critical steps in this process.
Result of Action
The result of the compound’s action is the disruption of bacterial cell division due to its interaction with the cell division protein ZipA. This disruption can potentially lead to the inhibition of bacterial growth, making the compound a potential candidate for antibacterial therapy.
Biological Activity
N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a triazolo-pyridazine moiety linked to a phenyl group and a nitrobenzenesulfonamide functional group. Its molecular formula is , and it has a molecular weight of approximately 351.38 g/mol. The compound exhibits notable solubility and stability, making it suitable for various biological assays.
1. Anticancer Activity
Research has indicated that compounds with similar structural motifs possess significant anticancer properties. For instance, studies have shown that modifications in the sulfonamide group can enhance the cytotoxicity against various cancer cell lines.
- Case Study : A study evaluating a series of arylsulfonamide derivatives found that introducing specific substituents led to increased inhibitory effects on cancer cell proliferation. The most effective compounds in this study exhibited IC50 values in the low micromolar range against breast and colorectal cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 10l | MCF-7 | 5.2 |
| 10p | HCT116 | 3.8 |
| 10q | HeLa | 2.5 |
2. Antimicrobial Activity
The compound's sulfonamide component suggests potential antimicrobial properties. Studies on related compounds have demonstrated effectiveness against multidrug-resistant bacteria.
- Research Findings : A recent evaluation of new benzenesulfonamide derivatives showed promising results against Gram-positive and Gram-negative bacteria, including E. coli and S. aureus. The minimum inhibitory concentrations (MICs) were determined, indicating the compound's potential as an antimicrobial agent .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli ATCC-25922 | 16 |
| S. aureus ATCC-6538 | 8 |
| K. pneumoniae | 32 |
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit carbonic anhydrase and other key enzymes involved in tumor growth and microbial metabolism.
- Induction of Apoptosis : Experimental data suggest that these compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the triazolo-pyridazine core or the sulfonamide group can significantly impact the biological activity:
- Trifluoromethyl Substituents : Introduction of trifluoromethyl groups has been associated with enhanced lipophilicity and cellular uptake, resulting in improved cytotoxicity.
- Positioning of Functional Groups : The positioning of substituents on the phenyl ring also plays a crucial role in determining the efficacy against specific targets.
Comparison with Similar Compounds
C1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide)
- Structure : Shares the triazolopyridazine core and phenyl group but replaces the sulfonamide with an acetamide group.
- Activity : Acts as a LIN28 inhibitor, disrupting LIN28/let-7 interaction to promote cancer cell differentiation and reduce tumorsphere formation. Demonstrates antitumor effects by downregulating PD-L1 and inhibiting tumor growth in vitro and in vivo .
N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 894067-38-0)
- Structure : Features an acetamide substituent on a para-substituted phenyl ring.
- Activity : Part of a series of sulfonamide and carboxamide derivatives with moderate antimicrobial activity. The para-substitution pattern may reduce steric hindrance compared to the ortho-nitro group in the target compound .
BRD4 Bromodomain Inhibitors (e.g., Vitas-M STK651245)
- Structure : Triazolopyridazine derivatives with indole-ethylamine or trifluoromethyl substituents.
- Activity : Inhibit BRD4 bromodomains, critical in epigenetic regulation. The target compound’s sulfonamide group may preclude BRD4 binding, highlighting the role of substituents in target specificity .
Functional Group Impact on Bioactivity
- Sulfonamide vs. Acetamide : Sulfonamides (e.g., target compound) exhibit broader hydrogen-bonding capacity, enhancing interactions with proteins like PEF(S), while acetamides (e.g., C1632) are optimized for LIN28 inhibition .
- Nitro Group : The ortho-nitro group in the target compound may improve metabolic stability compared to methyl or methoxy substituents in analogs like Z1220635364 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
